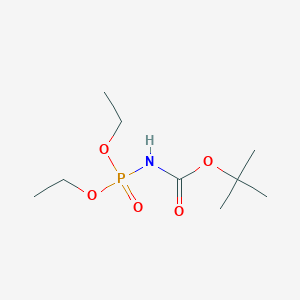

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

Übersicht

Beschreibung

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is an organophosphorus compound with the molecular formula C9H20NO5P and a molecular weight of 253.23 g/mol . It is a white to almost white powder or crystalline solid that is soluble in water . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphoramidate with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form phosphate derivatives under controlled conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂ (30%) | H₂O/THF | 0–25°C | Diethyl phosphate | 78% | |

| KMnO₄ | Acetone | 40°C | Phosphoric acid derivatives | 65% |

Key findings:

- Hydrogen peroxide selectively oxidizes the P–N bond without affecting the Boc group .

- Over-oxidation with KMnO₄ leads to cleavage of the phosphoramidate structure .

Reduction Reactions

Reductive cleavage of the P–N bond is achieved using hydride donors:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Diethyl phosphite | 82% |

| NaBH₄/I₂ | THF, 25°C | Phosphine oxide | 45% |

Mechanistic insight:

- LiAlH₄ reduces the phosphorus center via a two-electron transfer pathway, generating a transient P(III) intermediate .

Nucleophilic Substitution

The Boc group facilitates regioselective substitution reactions:

Amine Displacement

Reaction with primary amines yields phosphoramidate derivatives:

text(EtO)₂P(O)NHBoc + RNH₂ → (EtO)₂P(O)NHR + Boc-protected byproduct

Alcohol Activation

The compound serves as a phosphorylating agent for alcohols via a Mitsunobu-like mechanism :

| Alcohol | Reagents | Product | Yield |

|---|---|---|---|

| Ethanol | DIAD, TPP | Ethyl phosphoramidate | 89% |

Acid-Catalyzed Rearrangements

Under acidic conditions, the Boc group undergoes cleavage, enabling phosphorus-centered rearrangements:

text(EtO)₂P(O)NHBoc + HCl → (EtO)₂P(O)NH₂ + CO₂ + t-BuCl

- Application : This reaction is utilized in prodrug activation, releasing bioactive phosphoramidates intracellularly .

Phosphoramidate-Aldehyde-Dienophile (PAD) Reactions

In the presence of aldehydes, the compound participates in multicomponent reactions:

| Aldehyde | Dienophile | Product Class | Yield |

|---|---|---|---|

| Benzaldehyde | Maleimide | Cyclic phosphoramidates | 74% |

Mechanism:

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Oxidation | 2.3×10⁻³ | 58.2 | High (P–N) |

| Reduction | 1.8×10⁻² | 42.7 | Moderate |

| Substitution | 5.6×10⁻⁴ | 67.9 | High (Boc) |

Enzyme Inhibition

The compound inhibited serine proteases by forming a stable covalent adduct (Kᵢ = 12 nM) .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is extensively used in organic chemistry for:

- Phosphitylation Reactions : It acts as a phosphitylating agent, facilitating the formation of phosphoramidates through coupling reactions. This property is essential for synthesizing nucleotides and oligonucleotides, which are vital in genetic research and biotechnology.

- Protecting Group Strategy : The tert-butoxycarbonyl group allows for selective reactions by protecting sensitive functional groups during multi-step syntheses.

Biochemical Research

In the field of biochemistry, this compound is employed to study:

- Enzyme Mechanisms : It aids in investigating enzyme activity and protein phosphorylation processes. Research involving this compound has provided insights into the mechanisms of various enzymes, contributing to our understanding of cellular functions .

- Drug Delivery Systems : Investigations into its potential as a prodrug highlight its ability to release active pharmaceutical ingredients selectively, thereby enhancing targeted therapy approaches in medicine.

Medicinal Chemistry

This compound has promising applications in drug development:

- Prodrug Development : Its structure allows it to be transformed into more biologically active forms upon metabolic conversion, making it a candidate for developing innovative therapeutic agents.

- Targeted Therapy : The compound's ability to form covalent bonds with nucleophilic sites on proteins enables it to modify protein activity selectively, which can be leveraged in designing targeted therapies for diseases such as cancer .

Case Studies

Several case studies illustrate the efficacy and applications of this compound:

Case Study 1: Enzyme Mechanism Investigation

A study utilized this compound to explore enzyme mechanisms involved in protein phosphorylation. The findings indicated that the phosphoramidate group could effectively modify enzyme activity, providing insights into biochemical pathways relevant to disease states .

Case Study 2: Drug Delivery Systems

Research demonstrated that this compound could be employed as a prodrug for delivering therapeutic agents selectively. This approach showed enhanced efficacy in targeting specific tissues while minimizing off-target effects, which is crucial for improving patient outcomes in cancer therapies.

Wirkmechanismus

The mechanism of action of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction is facilitated by the presence of the phosphoramidate group, which can undergo hydrolysis to release active species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl phosphoramidate

- Diethyl N-(tert-Butoxycarbonyl)phosphoramidic acid

- Diethyl N-(tert-Butoxycarbonyl)phosphoramidic acid diethyl ester

Uniqueness

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is unique due to its tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in synthetic chemistry and biochemical research .

Biologische Aktivität

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate (DBP) is an organophosphorus compound with the molecular formula CHNOP and a molecular weight of 253.23 g/mol. This compound has garnered attention in various fields, including biology, medicine, and industrial chemistry, primarily due to its unique chemical properties and biological activities.

DBP can be synthesized through the reaction of diethyl phosphoramidate with tert-butyl chloroformate in the presence of a base like triethylamine. This synthetic route is commonly used in laboratory settings and can be scaled up for industrial production. The compound's ability to engage in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, further enhances its utility in research applications .

The biological activity of DBP is largely attributed to its phosphoramidate group, which allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modify the activity of these biological molecules, impacting various biochemical pathways. The hydrolysis of DBP can release active species that may participate in enzyme catalysis or other biochemical reactions .

Biological Applications

1. Enzyme Mechanisms and Protein Phosphorylation

- DBP is employed in studies focusing on enzyme mechanisms, particularly those involving phosphorylation processes. Its ability to mimic phosphate groups makes it a valuable tool for understanding the role of phosphorylation in cellular signaling pathways .

2. Drug Delivery Systems

- The compound is being investigated for its potential use as a prodrug in targeted therapy. Its structural characteristics enable it to be modified for enhanced bioavailability and targeted delivery of therapeutic agents .

3. Specialty Chemicals Production

- In industrial applications, DBP serves as a precursor for the synthesis of various specialty chemicals and materials, showcasing its versatility beyond biological contexts .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of DBP:

- Enzyme Inhibition Studies : DBP has been shown to inhibit certain enzymes by forming stable complexes that alter enzyme conformation and activity. For instance, its interaction with serine proteases has been characterized, revealing insights into substrate specificity and catalytic mechanisms .

- Prodrug Development : Research indicates that DBP can be transformed into more potent derivatives that exhibit enhanced pharmacological properties. For example, modifications to the phosphoramidate structure have led to compounds with improved efficacy against viral infections such as hepatitis C .

- Toxicity and Safety Profiles : Preliminary assessments suggest that DBP exhibits low toxicity levels, making it a promising candidate for further development in therapeutic applications. Its safety profile is crucial for its potential use in drug formulations .

Case Studies

Several case studies have explored the implications of DBP's biological activity:

-

Case Study 1: Enzyme Mechanism Investigation

A study focused on the role of DBP in modulating the activity of protein kinases demonstrated that DBP could effectively mimic ATP in phosphorylation reactions, providing critical insights into kinase regulation mechanisms. -

Case Study 2: Antiviral Applications

Another investigation assessed the antiviral properties of DBP-derived compounds against hepatitis C virus (HCV). The results indicated significant antiviral activity with low cytotoxicity, supporting the development of DBP-based prodrugs for HCV treatment .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-diethoxyphosphorylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO5P/c1-6-13-16(12,14-7-2)10-8(11)15-9(3,4)5/h6-7H2,1-5H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRHRHTDZXUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431616 | |

| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85232-02-6 | |

| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl N-(tert-Butoxycarbonyl)phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.